molecular formula C23H23N3O3S B2642131 Ethyl 3-{[2-(thiomorpholine-4-carbonyl)quinolin-4-yl]amino}benzoate CAS No. 1226437-47-3

Ethyl 3-{[2-(thiomorpholine-4-carbonyl)quinolin-4-yl]amino}benzoate

Cat. No.: B2642131
CAS No.: 1226437-47-3
M. Wt: 421.52
InChI Key: NTXOHBCUOUUHOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-{[2-(thiomorpholine-4-carbonyl)quinolin-4-yl]amino}benzoate is a complex organic compound that features a quinoline core, a thiomorpholine ring, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-{[2-(thiomorpholine-4-carbonyl)quinolin-4-yl]amino}benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.

    Introduction of the Thiomorpholine Ring: The thiomorpholine ring can be introduced via nucleophilic substitution reactions, where a suitable thiomorpholine derivative reacts with the quinoline intermediate.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-{[2-(thiomorpholine-4-carbonyl)quinolin-4-yl]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the quinoline ring.

    Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, where nucleophiles such as amines or thiols replace existing substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Ammonia (NH₃), thiols (R-SH)

Major Products Formed

    Oxidation: Quinoline N-oxides

    Reduction: Reduced quinoline derivatives

    Substitution: Substituted quinoline derivatives

Scientific Research Applications

Ethyl 3-{[2-(thiomorpholine-4-carbonyl)quinolin-4-yl]amino}benzoate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Material Science: It is explored for its potential use in the development of organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of Ethyl 3-{[2-(thiomorpholine-4-carbonyl)quinolin-4-yl]amino}benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline core can intercalate with DNA, disrupting the replication process in cancer cells. Additionally, the thiomorpholine ring can form covalent bonds with enzyme active sites, inhibiting their activity.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-{[2-(morpholine-4-carbonyl)quinolin-4-yl]amino}benzoate
  • Ethyl 3-{[2-(piperidine-4-carbonyl)quinolin-4-yl]amino}benzoate
  • Ethyl 3-{[2-(pyrrolidine-4-carbonyl)quinolin-4-yl]amino}benzoate

Uniqueness

Ethyl 3-{[2-(thiomorpholine-4-carbonyl)quinolin-4-yl]amino}benzoate is unique due to the presence of the thiomorpholine ring, which imparts distinct chemical properties such as increased lipophilicity and the ability to form covalent bonds with biological targets. This makes it a valuable compound for drug development and other scientific research applications.

Properties

IUPAC Name

ethyl 3-[[2-(thiomorpholine-4-carbonyl)quinolin-4-yl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O3S/c1-2-29-23(28)16-6-5-7-17(14-16)24-20-15-21(22(27)26-10-12-30-13-11-26)25-19-9-4-3-8-18(19)20/h3-9,14-15H,2,10-13H2,1H3,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTXOHBCUOUUHOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NC2=CC(=NC3=CC=CC=C32)C(=O)N4CCSCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.